molecular formula C16H13ClFNO3 B5203923 ethyl 4-[(2-chloro-6-fluorobenzoyl)amino]benzoate

ethyl 4-[(2-chloro-6-fluorobenzoyl)amino]benzoate

Cat. No. B5203923
M. Wt: 321.73 g/mol
InChI Key: TUJGYWQPKIJAQY-UHFFFAOYSA-N
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Description

Ethyl 4-[(2-chloro-6-fluorobenzoyl)amino]benzoate, also known as ethyl 2-chloro-6-fluoro-N-(4-ethoxyphenyl)benzamide, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Ethyl 4-[(2-chloro-6-fluorobenzoyl)amino]benzoate has been studied for its potential applications in various scientific fields. In the field of medicine, this compound has been investigated for its potential as an anti-cancer agent. Studies have shown that this compound has anti-proliferative effects on cancer cells, making it a promising candidate for further research.
In addition to its anti-cancer properties, ethyl 4-[(2-chloro-6-fluorobenzoyl)amino]benzoate 4-[(2-chloro-6-fluorobenzoyl)amino]benzoate has also been studied for its potential use as an insecticide. Research has shown that this compound has insecticidal properties against various insects, including mosquitoes and fruit flies.

Mechanism of Action

The mechanism of action of ethyl 4-[(2-chloro-6-fluorobenzoyl)amino]benzoate 4-[(2-chloro-6-fluorobenzoyl)amino]benzoate is not fully understood. However, studies have suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In the case of insecticidal properties, this compound is believed to act as a neurotoxin, disrupting the nervous system of insects and leading to their death.
Biochemical and Physiological Effects:
Studies have shown that ethyl 4-[(2-chloro-6-fluorobenzoyl)amino]benzoate 4-[(2-chloro-6-fluorobenzoyl)amino]benzoate has minimal toxicity in mammalian cells, making it a promising candidate for further research. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 4-[(2-chloro-6-fluorobenzoyl)amino]benzoate 4-[(2-chloro-6-fluorobenzoyl)amino]benzoate in lab experiments is its potential as an anti-cancer agent. This compound has shown anti-proliferative effects on cancer cells, making it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its potential toxicity to non-target organisms. Further studies are needed to fully understand the potential risks associated with using this compound.

Future Directions

There are several future directions for research on ethyl 4-[(2-chloro-6-fluorobenzoyl)amino]benzoate 4-[(2-chloro-6-fluorobenzoyl)amino]benzoate. One area of research could focus on the development of this compound as an anti-cancer agent. Further studies are needed to fully understand the mechanism of action of this compound and its potential as a cancer treatment.
Another area of research could focus on the development of this compound as an insecticide. Studies have shown that this compound has insecticidal properties against various insects, making it a promising candidate for further research.
Overall, ethyl 4-[(2-chloro-6-fluorobenzoyl)amino]benzoate 4-[(2-chloro-6-fluorobenzoyl)amino]benzoate is a compound with significant potential in various scientific fields. Further research is needed to fully understand its properties and potential applications.

Synthesis Methods

The synthesis of ethyl 4-[(2-chloro-6-fluorobenzoyl)amino]benzoate 4-[(2-chloro-6-fluorobenzoyl)amino]benzoate involves the reaction of 2-chloro-6-fluorobenzoyl chloride with 4-ethoxyaniline in the presence of triethyl 4-[(2-chloro-6-fluorobenzoyl)amino]benzoateamine and ethyl 4-[(2-chloro-6-fluorobenzoyl)amino]benzoate acetate. The resulting product is then purified using column chromatography to obtain the final compound.

properties

IUPAC Name

ethyl 4-[(2-chloro-6-fluorobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFNO3/c1-2-22-16(21)10-6-8-11(9-7-10)19-15(20)14-12(17)4-3-5-13(14)18/h3-9H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJGYWQPKIJAQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[(2-chloro-6-fluorobenzoyl)amino]benzoate

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